[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
Description
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS 957487-29-5) is a pyrazole-derived carboxylic acid with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.1 g/mol . Its structure features a pyrazole ring substituted with a difluoromethyl (-CF₂H) group at position 3 and a methyl (-CH₃) group at position 5, linked to an acetic acid moiety. The compound’s XLogP3 value of 0.7 suggests moderate lipophilicity, and it is classified as harmful if swallowed (H302 hazard code) .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCDOVBRCTYUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957487-29-5 | |
| Record name | 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound have been optimized to enhance yield and reduce costs. For instance, the use of nanoscale titanium dioxide as a catalyst in the esterification step has been shown to increase reaction efficiency and reduce reaction time . Additionally, the avoidance of organic solvents in the reaction steps minimizes environmental impact and lowers solvent recovery costs .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of various compounds, including fungicides and pharmaceuticals
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. For instance, its amides have shown antifungal activity, making them candidates for developing new antifungal agents .
Industry
Industrially, this compound is used in the production of fungicides that inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . These fungicides are effective against a broad spectrum of fungal species, making them valuable in agriculture .
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. For example, its derivatives inhibit succinate dehydrogenase by binding to the enzyme’s active site, disrupting the mitochondrial respiratory chain and leading to fungal cell death . Molecular docking studies have shown that the carbonyl oxygen atom of the compound forms hydrogen bonds with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- Replacement of -CF₂H (difluoromethyl) with -CF₃ (trifluoromethyl) increases lipophilicity due to the higher electronegativity and hydrophobicity of the trifluoromethyl group .
- Halogen substituents (e.g., -Cl, -Br) at position 4 enhance molecular weight and may influence intermolecular interactions (e.g., halogen bonding) .
Fluorine at position 4 (CAS 1823818-15-0) alters electronic distribution, which could impact hydrogen bonding or metabolic stability .
Similar strategies may apply to analogs.
Biological Activity
[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS Number: 957487-29-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a difluoromethyl group and a methyl group attached to the pyrazole ring, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound exhibits anti-inflammatory properties, likely through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazoles were reported to inhibit COX-1 and COX-2 with varying degrees of potency. The following table summarizes the IC50 values for selected pyrazole derivatives:
| Compound Name | IC50 (μg/mL) | Target Enzyme |
|---|---|---|
| Pyrazole A | 54.65 | COX-1 |
| Pyrazole B | 60.56 | COX-2 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently not available but is under investigation.
Case Studies
A recent review highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro studies indicated that these compounds could effectively reduce inflammation in various models, showcasing their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .
Example Study
In a controlled experiment, researchers evaluated the effects of this compound on human cell lines stimulated with pro-inflammatory cytokines. The results indicated a significant reduction in inflammatory markers, suggesting that this compound could modulate the inflammatory response effectively.
Safety and Toxicology
Safety assessments are crucial for any bioactive compound. Preliminary toxicological studies suggest that this compound has a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models . However, further studies are required to fully elucidate its long-term effects and potential side effects.
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